3-Cinnolinamine, 5,6,7,8-tetrahydro-

Description

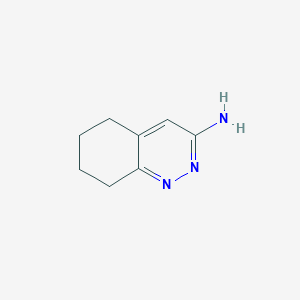

3-Cinnolinamine, 5,6,7,8-tetrahydro- is a partially hydrogenated cinnoline derivative featuring a bicyclic structure with two nitrogen atoms in the aromatic ring and an amine group at the 3-position.

Properties

CAS No. |

61404-91-9 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5,6,7,8-tetrahydrocinnolin-3-amine |

InChI |

InChI=1S/C8H11N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2,(H2,9,11) |

InChI Key |

JXHWPXSAAWSLLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnolinamine, 5,6,7,8-tetrahydro- typically involves the reduction of cinnoline derivatives. One common method is the catalytic hydrogenation of cinnoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out at room temperature and atmospheric pressure, resulting in the partial hydrogenation of the cinnoline ring to form 3-Cinnolinamine, 5,6,7,8-tetrahydro-.

Industrial Production Methods: In an industrial setting, the production of 3-Cinnolinamine, 5,6,7,8-tetrahydro- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-pressure hydrogenation reactors with Pd/C catalysts is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 3-Cinnolinamine, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cinnoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of fully hydrogenated cinnoline derivatives.

Substitution: The amine group in 3-Cinnolinamine, 5,6,7,8-tetrahydro- can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Cinnoline derivatives.

Reduction: Fully hydrogenated cinnoline derivatives.

Substitution: N-alkyl or N-acyl derivatives of 3-Cinnolinamine, 5,6,7,8-tetrahydro-.

Scientific Research Applications

Chemistry: 3-Cinnolinamine, 5,6,7,8-tetrahydro- is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.

Biology: In biological research, 3-Cinnolinamine, 5,6,7,8-tetrahydro- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, 3-Cinnolinamine, 5,6,7,8-tetrahydro- is used in the production of dyes, pigments, and agrochemicals. Its versatility as a chemical intermediate makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinamine, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Key Structural Features and Analogues

Notes:

Approaches for Tetrahydro-Heterocycles

- Multi-Step Synthesis: Pyrazoloquinoline derivatives (e.g., compound 19 in ) are synthesized via cyclocondensation reactions using hydrazine derivatives and ketones, followed by hydrogenation .

- Hydrogenation: Reduction of aromatic rings (e.g., quinoline to tetrahydroquinoline) is a common strategy to improve bioavailability, as seen in , where tetrahydro analogs exhibited enhanced antibacterial activity .

Comparative Bioactivity

Inferences for 3-Cinnolinamine:

- The amine group may facilitate interactions with biological targets (e.g., enzymes, receptors).

- Partial saturation could enhance membrane permeability, as seen in tetrahydroquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.